(Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine
Description
Properties
CAS No. |
400059-39-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C14H15NO/c1-3-12-5-4-6-13(9-12)15-10-14-8-7-11(2)16-14/h4-10H,3H2,1-2H3 |
InChI Key |
OBNHKHGLGKWYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline typically involves the condensation reaction between 3-ethyl aniline and 5-methylfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Chemistry
(Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine serves as a valuable building block in organic synthesis. Its unique structure allows for the production of more complex molecules through various chemical reactions including:
- Oxidation : Producing quinone derivatives.
- Reduction : Yielding saturated aniline derivatives.
- Substitution : Leading to halogenated or nitrated aniline derivatives.
Recent studies suggest that this compound exhibits promising biological activities , particularly:
- Antimicrobial Properties : Preliminary investigations indicate potential efficacy against various pathogens. For instance, the compound may interact with specific enzymes or receptors, modulating metabolic pathways relevant to microbial resistance .
- Anticancer Potential : Research indicates that this compound may influence biochemical pathways associated with cancer progression. Its ability to modulate enzyme activity suggests it could serve as a lead compound in drug development targeting cancer cells .
Medicinal Chemistry
The structural features of this compound make it an interesting candidate for drug development. Ongoing research focuses on its potential use in creating new therapeutic agents that can effectively target diseases influenced by the biochemical pathways it modulates .
Case Study 1: Antimicrobial Activity Assessment
A study evaluating the antimicrobial activity of similar compounds found that derivatives with structural similarities to this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of related compounds .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. Further investigation into its mechanism of action is ongoing, focusing on its interactions with cellular receptors involved in tumor growth regulation.
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | TBD | Apoptosis induction |
| HeLa (Cervical) | TBD | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Pyridinyl vs. Furyl Systems
Compounds like (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine () replace the furyl group with a pyridine ring. Such substitutions impact electronic properties and applications:
- Aromatic System : Pyridine’s electron-withdrawing nitrogen enhances polarity compared to the electron-rich furyl ring.
- Applications: Pyridinyl derivatives are associated with fruity odors (e.g., pear notes), suggesting roles in fragrance chemistry, whereas furyl-containing compounds may prioritize bioactivity due to aromatic stabilization .
Thiadiazolyl and Oxadiazolyl Derivatives
Compounds such as SA03 and SA07 () incorporate thiadiazole or oxadiazole rings instead of furyl/phenyl groups. These heterocycles confer enhanced rigidity and electronic diversity:
- SA03 : (Z)-1-(2,4-dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine exhibits alpha-amylase inhibition (docking score: -9.2 kcal/mol; 78% inhibition).
- SA07 : (E)-1-(furan-2-yl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine shows similar activity (-8.9 kcal/mol; 72% inhibition) .
The target compound’s furyl-phenyl system lacks a thiadiazole ring, which may reduce enzymatic binding efficacy but improve solubility due to lower molecular weight.
Antidiabetic Potential
Thiadiazole-containing Schiff bases () demonstrate that electron-donating groups (e.g., furyl) enhance receptor binding via hydrogen bonding. The target compound’s 5-methylfuryl group could similarly interact with enzymes like alpha-amylase, though experimental validation is needed.
Biological Activity
(Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine, also known as 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound has a molecular formula of C15H17N and a molecular weight of approximately 213.27 g/mol. Its structure features a methanimine functional group, which is crucial for its reactivity and biological interactions. The synthesis typically involves a condensation reaction between 3-ethyl aniline and 5-methylfurfural, often catalyzed by acids such as hydrochloric or sulfuric acid under reflux conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . In vitro tests have shown that it can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have been evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disc diffusion assays .
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Escherichia coli | 15 | Gentamycin |
| Staphylococcus aureus | 18 | Gentamycin |
| Pseudomonas aeruginosa | 12 | Gentamycin |
Anticancer Activity
Research indicates that this compound may possess anticancer properties by modulating specific biochemical pathways involved in cancer cell proliferation. The mechanisms are still under investigation, but initial findings suggest that it may interact with enzymes or receptors critical to tumor growth regulation. For example, studies on structurally related compounds have shown they can act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle progression .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound's ability to modulate enzyme activity and receptor interactions plays a crucial role. The dual aromatic systems present in its structure may enhance its interaction with biological targets, potentially leading to altered metabolic pathways relevant to disease mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of related imine derivatives, providing insights into their potential applications:
- Antimicrobial Activity : A series of Schiff base derivatives were synthesized and tested for antimicrobial efficacy against common bacterial strains. Results indicated that modifications in the structure significantly influenced their activity levels .
- Anticancer Research : Investigations into similar compounds have revealed promising results in inhibiting cancer cell lines, suggesting that structural variations can lead to enhanced potency against specific types of cancer cells .
- Comparative Studies : Structural comparisons with other imines highlight the unique properties of this compound, particularly its Z-isomer configuration, which may affect its biological reactivity compared to E-isomers or other analogs.
Q & A
Q. How can researchers optimize the synthesis of (Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine to improve yield and purity?
Methodological Answer:
- Use ethanol as a solvent for refluxing equimolar amounts of 5-methyl-2-furyl aldehyde and 3-ethylphenylamine, as this method is validated for similar Schiff bases (e.g., 76–78% yields in related compounds) .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux time (typically 1–3 hours).
- Purify the product via slow evaporation or recrystallization to obtain single crystals for structural validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify imine (C=N) stretching vibrations near 1595–1610 cm⁻¹ and furan C-O-C bands at ~1315 cm⁻¹ .
- NMR : Use ¹H NMR to confirm the (Z)-configuration via coupling constants between the imine proton and aromatic protons (e.g., deshielded N=CH proton at δ 8.5–8.6 ppm) .
- X-ray Diffraction : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking) to validate stereochemistry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?
Methodological Answer:
- Perform geometry optimization using B3LYP/6-311G(d,p) basis sets to compare calculated bond lengths/angles with X-ray data .
- Validate electronic properties (e.g., HOMO-LUMO gaps) against UV-Vis spectra (λmax ≈ 250–260 nm) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O contacts) and explain crystal stability .
Q. What strategies address contradictions in biological activity data for structurally analogous Schiff bases?
Methodological Answer:
- Compare bioactivity trends across derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships (SARs) .
- Validate cytotoxicity assays (e.g., MTT) with standardized controls and replicate experiments to minimize false positives .
- Cross-reference ADMET predictions (e.g., boiled-egg model for blood-brain barrier permeability) with in vivo data .
Q. What crystallographic challenges arise in analyzing (Z)-isomers of aromatic Schiff bases?
Methodological Answer:
- Overcome disorder in flexible substituents (e.g., ethyl groups) using restrained refinement and high-resolution data (≤ 0.8 Å) .
- Address twinning or poor diffraction by optimizing crystal growth via slow evaporation in ethanol/water mixtures .
- Use SQUEEZE (PLATON) to model solvent-accessible voids in the crystal lattice .
Q. How can researchers design experiments to study the environmental stability of this compound?
Methodological Answer:
- Conduct photodegradation studies under UV light (λ = 254 nm) to assess furan ring stability .
- Analyze hydrolysis products in aqueous buffers (pH 2–12) using LC-MS to identify decomposition pathways .
- Use molecular dynamics simulations to predict partitioning coefficients (log P) and soil adsorption potential .
Methodological Notes
- Stereochemical Purity : Confirm (Z)-configuration via NOESY correlations (e.g., spatial proximity of imine proton to furan methyl group) .
- Data Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional protocols for handling hazardous intermediates (e.g., nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
